molecular formula C26H28ClNO3 B8253286 (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole

(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole

Cat. No.: B8253286
M. Wt: 438.0 g/mol
InChI Key: RVOVHCHSWKXMQF-UHFFFAOYSA-N
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Description

(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole is a sophisticated synthetic intermediate of significant value in modern drug discovery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This compound functions as a conjugated linker that incorporates a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase 1 . Its core research application lies in tethering this VHL ligand to a target protein-binding moiety, thereby creating a heterobifunctional molecule that recruits the ubiquitin-proteasome system to induce the degradation of specific disease-relevant proteins 2 . The molecule's structure is strategically designed for synthetic versatility; the chloromethyl group serves as a reactive handle for alkylation or nucleophilic substitution, while the Boc (tert-butoxycarbonyl) protecting group on the amine allows for selective deprotection and further functionalization under mild acidic conditions. This makes it an essential building block for researchers developing targeted protein degradation strategies against challenging targets in oncology, neurodegenerative diseases, and other therapeutic areas. The (S)-stereochemistry at the 3-position is critical for maintaining the high binding affinity and specificity for the VHL E3 ligase complex, ensuring the efficacy of the resulting PROTAC molecules.

Properties

IUPAC Name

tert-butyl 1-(chloromethyl)-9-methyl-5-phenylmethoxy-1,2-dihydrobenzo[e]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO3/c1-17-9-8-12-20-22(30-16-18-10-6-5-7-11-18)13-21-24(23(17)20)19(14-27)15-28(21)25(29)31-26(2,3)4/h5-13,19H,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOVHCHSWKXMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)OC(C)(C)C)CCl)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Cyclization

Initial bromination of the naphthalene precursor using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at −10°C yields a brominated intermediate. Cyclization via Grignard addition (pent-4-en-1-yl MgBr) forms the dihydrobenzo[e]indole core, with the Boc group remaining intact.

Hydroxymethylation and Mesylation

Hydroxymethylation at position 1 is accomplished using paraformaldehyde under acidic conditions. Subsequent mesylation with methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in dichloromethane (DCM) at 0–5°C produces a mesylate intermediate, critical for nucleophilic displacement.

Chlorination: Mechanistic and Process Considerations

The chloromethyl group is introduced via nucleophilic substitution of the mesylate intermediate using lithium chloride (LiCl) in dimethylformamide (DMF) at 80°C. This step achieves a 76% isolated yield after crystallization, with optical purity exceeding 99.9% enantiomeric excess (ee).

Reaction Optimization

  • Temperature Control : Maintaining DMF at 80°C prevents epimerization while ensuring complete substitution.

  • Solvent Selection : DMF’s high polarity facilitates LiCl solubility, whereas alternative solvents (e.g., acetonitrile) reduce yields by 15–20%.

  • Workup Protocol : Post-reaction, DMF is evaporated under reduced pressure (8–4 mbar), and the residue is partitioned between DCM and water to isolate the product.

Table 1: Chlorination Reaction Parameters

ParameterConditionsYield (%)Purity (%)
ReagentLiCl (5 equiv)7695.2
Temperature80°C
SolventDMF
Crystallization SolventHeptane82*99.9
*After recrystallization. Data from.

Stereochemical Control and Analytical Validation

The (S)-configuration is preserved through low-temperature mesylation (−10°C) and minimized residence time in polar aprotic solvents. X-ray crystallography confirms the absolute configuration, with key bond angles (e.g., C17–O1–C18 = 121.44°) aligning with DFT-calculated values.

Chromatographic Purification

Flash chromatography (SiO2, 5–10% ethyl acetate/hexane) removes diastereomeric impurities, while final recrystallization in heptane enhances enantiopurity. This step reduces (R)-enantiomer content from 5.14% to <0.1%.

Industrial-Scale Process Design

For kilogram-scale production, the protocol is adapted as follows:

  • Continuous Flow Bromination : Reduces exothermic risks and improves reproducibility.

  • In-Line FTIR Monitoring : Tracks mesylate intermediate formation in real time.

  • Green Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) during chlorination reduces environmental impact without compromising yield .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the chloromethyl group with other nucleophiles.

    Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), thiols (RSH)

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant biological activity due to its structural characteristics. Research has shown that indole derivatives often demonstrate various pharmacological properties, including anticancer and antimicrobial activities. The applications of (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole in drug development are particularly noteworthy.

Synthesis of Prodrugs

One prominent application is in the synthesis of prodrugs that can be converted into active drugs within the body. For instance, it has been utilized in the synthesis of duocarmycin prodrugs, which are known for their potent antitumor effects. The synthetic route involves:

  • Dissolving the starting material in a hydrochloric acid-dioxane solution.
  • Stirring under controlled temperatures to yield the hydrochloride salt of the product with high purity and yield (97.4% HPLC purity) .

Development of Anticancer Agents

The compound has also been applied in synthesizing analogs of CC-1065, a potent anticancer agent. The process typically involves:

  • Using palladium-catalyzed reactions to facilitate the coupling of various substrates.
  • The resultant compounds have shown enhanced biological activity against cancer cell lines .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis.

Linker-Duocarmycin Payloads

This compound has been employed in synthesizing linker-duocarmycin payloads, which are crucial for targeted drug delivery systems. The synthesis involves:

  • Reaction with EDC- HCl to form stable linkers that can conjugate with various therapeutic agents.
  • The purification processes yield products suitable for further biological evaluation .

Mechanism of Action

The mechanism of action of (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The indole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules . The presence of the Boc protecting group and other substituents can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Yield Primary Application
Target Compound Benzo[e]indole Boc (C3), benzyloxy (C5), chloromethyl (C1), methyl (C9) High (e.g., 97.4% in duocarmycin synthesis) ADC payloads, cytotoxic agents
seco-5-Benzyloxy-1-chloromethyl-N-BOC-indoline (16) Indoline Boc, benzyloxy, chloromethyl 37% over 6 steps Intermediate for minor groove-targeting agents
5-Benzyloxy-1H-indole-2-carboxylic acid (15) Indole Benzyloxy (C5), carboxylic acid (C2) Not reported Precursor for bioactive indoles
CBI Dimer (1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole) Benzo[e]indole dimer Chloromethyl (C1) Not reported ADC payloads (e.g., in patents)

Key Advantages of the Target Compound

Regioselective Reactivity : Boc protection eliminates competing side reactions, enabling precise functionalization .

High-Yield Applications : Demonstrated in duocarmycin (97.4%) and linker-drug conjugate (90%) syntheses .

Stability : Benzyloxy and methyl groups enhance shelf-life and handling compared to hydroxylated or unprotected analogs.

Versatility : Compatible with diverse conjugation strategies (e.g., amine linkers, palladium-mediated couplings) for ADC development .

Biological Activity

(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole is an indole derivative with a complex structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into various aspects of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C26H28ClNO3
  • Molecular Weight : 437.96 g/mol
  • Functional Groups :
    • Chloromethyl group
    • Benzyloxy substituent
    • Tert-butyl protective group

These structural components contribute to its reactivity and potential applications in drug development.

Biological Activity Overview

Research indicates that compounds within the indole family exhibit a variety of biological activities, including:

  • Antibacterial Activity : Indole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some studies suggest that similar compounds may induce apoptosis in cancer cells.
  • Neuroprotective Effects : Certain indoles have been linked to neuroprotective properties.

Antibacterial Activity

Recent studies have explored the antibacterial properties of this compound. The compound's interaction with bacterial cell membranes and its ability to inhibit bacterial growth were evaluated through Minimum Inhibitory Concentration (MIC) assays.

MIC Results

Bacterial StrainMIC (µM)Reference Compound (Ceftriaxone)
Staphylococcus aureus20–404
Escherichia coli40–700.1

These results indicate that while (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl exhibits antibacterial activity, it is less potent than ceftriaxone, a commonly used antibiotic .

The mechanisms by which (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The chloromethyl group may interact with nucleophiles in bacterial cells, leading to cellular damage.
  • The benzyloxy group could enhance membrane permeability, facilitating drug uptake into target cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of the biological activity of similar compounds. For instance:

  • Anticancer Studies : A related compound was shown to induce autophagy and apoptosis in cancer cells via lysosomal targeting . This suggests that (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl may have similar mechanisms worth exploring.
  • Immunomodulatory Effects : Some derivatives have been identified as potential inhibitors of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy . Further research could explore whether (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl possesses similar immunomodulatory effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

  • Indole Core Formation : Start with substituted indole precursors (e.g., 5-hydroxyindole derivatives) and introduce substituents via alkylation (e.g., benzyloxy group using benzyl bromide) or chloromethylation .
  • Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, triethylamine) to protect amine functionalities .
  • Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) is critical for isolating intermediates .
    • Key Challenges : Competing side reactions (e.g., over-alkylation) require careful temperature control and stoichiometric monitoring .

Q. Which analytical techniques are essential for structural validation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzyloxy substitution at C5, chloromethyl at C1) and stereochemistry (S-configuration) .
  • HRMS : High-resolution mass spectrometry validates molecular weight and isotopic patterns (e.g., chlorine isotopes) .
  • X-ray Crystallography : Programs like SHELXL or WinGX resolve absolute configuration and crystal packing, particularly for chiral centers .

Advanced Research Questions

Q. How does the Boc group influence reactivity in downstream modifications?

  • Methodological Answer :

  • Protection-Deprotection Strategy : The Boc group stabilizes the amine during harsh reactions (e.g., chloromethylation) and is removed via acidic conditions (e.g., TFA in DCM) to regenerate reactive sites for conjugation (e.g., antibody-drug linker attachment) .
  • Impact on Solubility : Boc increases hydrophobicity, necessitating polar aprotic solvents (DMF, DMSO) for reactions .

Q. What mechanistic role does the chloromethyl group play in biological activity?

  • Methodological Answer :

  • DNA Alkylation : The chloromethyl moiety acts as an electrophile, enabling covalent binding to DNA minor grooves, mimicking duocarmycin analogs. This triggers apoptosis in cancer cells (e.g., NCI-N87 gastric cancer line) .
  • Structure-Activity Relationship (SAR) : Substituting chloromethyl with less reactive groups (e.g., hydroxymethyl) reduces cytotoxicity, highlighting its necessity for bioactivity .

Q. How can structural modifications enhance cytotoxicity while maintaining solubility?

  • Methodological Answer :

  • Benzoselenophene Conjugation : Replacing the indole ring with benzoselenophene improves DNA-binding curvature and hydrophobicity, enhancing potency (e.g., 77-fold increase in SK-OV3 activity) .
  • PEGylation : Introducing polyethylene glycol (PEG) chains via linker chemistry (e.g., tetraoxatridecan-13-yl groups) balances hydrophilicity without compromising cytotoxicity .

Methodological Troubleshooting

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Combine NMR with LC-MS to detect trace impurities (e.g., de-Boc byproducts) .
  • Dynamic NMR : Use variable-temperature ¹H NMR to identify rotamers or conformational equilibria causing signal splitting .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) .

Q. What strategies mitigate low yields in the final synthetic step?

  • Methodological Answer :

  • Optimized Coupling Conditions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for benzoselenophene-indole fusion, ensuring inert atmosphere (N₂/Ar) and dry solvents .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12h to 30min) and improve regioselectivity in heteroaromatic substitutions .

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